molecular formula C11H21O13P B1217507 Agrocinopin B CAS No. 77193-03-4

Agrocinopin B

Cat. No.: B1217507
CAS No.: 77193-03-4
M. Wt: 392.25 g/mol
InChI Key: HELVVCIMDCGZJH-SPXMWDITSA-N
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Scientific Research Applications

Agrocinopin B has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Agrocinopin B can be synthesized through the hydrolysis of agrocinopin A. This process involves either acidic or basic hydrolysis or enzymatic cleavage of the glucose residue with β-glucosidase . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Agrocinopin B undergoes various chemical reactions, including:

    Hydrolysis: Conversion of agrocinopin A to this compound.

    Phosphorylation/Dephosphorylation: Involves the addition or removal of phosphate groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, β-glucosidase enzyme.

    Phosphorylation/Dephosphorylation: Phosphoric acid, alkaline phosphatase.

Major Products:

Mechanism of Action

Agrocinopin B exerts its effects through its role as a metabolite in plants and bacteria. It is utilized by certain strains of Agrobacterium species in crown gall disease. The compound is involved in the metabolic pathways that facilitate the growth and development of these bacteria within the plant host .

Comparison with Similar Compounds

    Agrocinopin A: Precursor to agrocinopin B, differs by the presence of an additional glucose residue.

    Agrocinopine C and D: Other members of the agrocinopine class with different sugar compositions and linkages.

Uniqueness: this compound is unique due to its specific sugar-phosphodiester linkage and its role in both plant and bacterial metabolism. Its ability to be hydrolyzed from agrocinopin A makes it a valuable compound for studying metabolic pathways and developing biopesticides .

Properties

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVVCIMDCGZJH-SPXMWDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227942
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77193-03-4
Record name Agrocinopin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrocinopin B
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Agrocinopin B
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Agrocinopin B
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Agrocinopin B
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Agrocinopin B

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